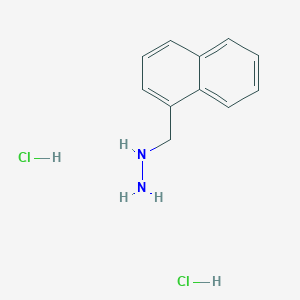

(1-Naphthylmethyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-1-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;;/h1-7,13H,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULACCHKNPDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Naphthylmethyl)hydrazine Dihydrochloride

This guide provides a comprehensive technical overview for the synthesis of (1-Naphthylmethyl)hydrazine Dihydrochloride, a valuable intermediate for researchers, scientists, and professionals in drug development. The pathway detailed herein is a robust two-step process commencing with the chloromethylation of naphthalene, followed by nucleophilic substitution with hydrazine and subsequent salt formation. This document elucidates the causal relationships behind the experimental choices, ensuring a reproducible and scalable protocol.

Introduction

(1-Naphthylmethyl)hydrazine and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential biological activities.[1][2][3] The synthesis of the dihydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various research and development applications. The synthetic approach described is designed for efficiency and purity, leveraging well-established chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 1-chloromethylnaphthalene, from naphthalene. The second stage is the reaction of this intermediate with hydrazine hydrate, followed by the formation of the dihydrochloride salt.

Caption: Overall synthesis pathway for this compound.

PART 1: Synthesis of 1-Chloromethylnaphthalene

The synthesis of 1-chloromethylnaphthalene from naphthalene is a well-documented procedure, with the chloromethylation reaction being a common and effective method.[4]

Experimental Protocol: Chloromethylation of Naphthalene

This protocol is adapted from the established procedure in Organic Syntheses.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Naphthalene | 128.17 | 256 g | 2.0 |

| Paraformaldehyde | 30.03 | 110 g | 3.66 |

| Glacial Acetic Acid | 60.05 | 260 mL | - |

| 85% Phosphoric Acid | 98.00 | 165 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 362 mL | ~4.2 |

Procedure:

-

Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 256 g (2.0 moles) of naphthalene, 110 g of paraformaldehyde, 260 mL of glacial acetic acid, 165 mL of 85% phosphoric acid, and 362 mL of concentrated hydrochloric acid.[4]

-

Reaction Conditions: Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6 hours.[4]

-

Work-up: Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel. Wash the crude product successively with two 1-liter portions of cold water (5-15°C), 500 mL of cold 10% potassium carbonate solution, and finally with 500 mL of cold water. The product will be the lower layer in all washes.[4]

-

Drying: Add 200 mL of ether to the product and dry the solution over anhydrous potassium carbonate.[4]

-

Purification: Distill the dried solution under reduced pressure to obtain 1-chloromethylnaphthalene. Collect the fraction boiling at 148-153°C/14 mm Hg.[4]

Safety Precautions: 1-Chloromethylnaphthalene is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4] It is also a lachrymator.[4] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

PART 2: Synthesis of this compound

This stage involves the nucleophilic substitution of the chloride in 1-chloromethylnaphthalene by hydrazine, followed by the conversion of the resulting free base to its dihydrochloride salt.

Experimental Protocol: Synthesis and Purification

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| 1-Chloromethylnaphthalene | 176.64 | 17.66 g | 0.1 |

| Hydrazine Hydrate (64% hydrazine) | 50.06 | 31.3 g | 0.4 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.66 g (0.1 mole) of 1-chloromethylnaphthalene in 200 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add 31.3 g (0.4 moles) of hydrazine hydrate. A significant excess of hydrazine is used to minimize the formation of the dialkylated product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

Isolation of Free Base: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Salt Formation: Evaporate the diethyl ether to obtain the crude (1-Naphthylmethyl)hydrazine free base as an oil. Dissolve this oil in 100 mL of fresh diethyl ether and cool the solution in an ice bath. Slowly bubble hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether, until no further precipitation is observed.

-

Purification: Collect the precipitated white solid of this compound by vacuum filtration. Wash the solid with cold diethyl ether and then recrystallize from an ethanol/water mixture to obtain the pure product.

Safety Precautions: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[7] Handle it with extreme care in a fume hood, wearing appropriate PPE.[8][9] The reaction should be conducted in a well-ventilated area.

Data Presentation

Product Characterization (Expected)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | Colorless to pale yellow liquid | 32-34 |

| This compound | C₁₁H₁₄Cl₂N₂ | 245.15 | White crystalline solid | >200 (decomposes) |

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable compound for their drug discovery and development endeavors. The provided rationale for the experimental choices aims to empower scientists with the knowledge to adapt and optimize the synthesis as needed for their specific applications.

References

-

Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

-

NIST. 1-Naphthylhydrazine hydrochloride. [Link]

- Google Patents.

- Google Patents.

-

Loba Chemie. HYDRAZINE DIHYDROCHLORIDE. [Link]

-

Sciencemadness Wiki. Hydrazine hydrochloride. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

-

Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [Link]

-

ResearchGate. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

NCBI. Hydrazine Toxicology. [Link]

- Google Patents.

- Google Patents.

-

Lanxess. Hydrazine Hydrate. [Link]

-

RSC Publishing. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. [Link]

-

NIH. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

-

Organic Syntheses. Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]

- Google Patents.

- Google Patents. US2978296A - Manufacture of hydrazine dihydrohalides.

-

Aston University. Aston Publications Explorer. [Link]

Sources

- 1. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]

- 2. chemiis.com [chemiis.com]

- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lanxess.com [lanxess.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of (1-Naphthylmethyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of (1-Naphthylmethyl)hydrazine dihydrochloride, a compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes confirmed information with expert analysis of closely related compounds to offer a robust predictive profile. All data is presented with the highest scientific integrity, acknowledging the distinction between experimentally determined values and scientifically reasoned predictions.

Chemical Identity and Structure

This compound is the hydrochloride salt of (1-Naphthylmethyl)hydrazine. The presence of the naphthalene moiety, a hydrazine group, and its formulation as a dihydrochloride salt define its chemical behavior and potential applications.

The chemical structure consists of a naphthalene ring linked to a hydrazine functional group via a methylene bridge. The dihydrochloride form indicates that both nitrogen atoms of the hydrazine moiety are protonated.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Remarks and Comparative Insights |

| Appearance | White to off-white crystalline solid | Predicted based on the appearance of hydrazine dihydrochloride and other hydrazine salts.[3][4] |

| Melting Point | Likely >200 °C (with decomposition) | Hydrazine dihydrochloride melts at approximately 200 °C with decomposition.[5][6] The introduction of the bulky naphthylmethyl group is expected to increase the melting point, though decomposition is still anticipated due to the hydrazine moiety. |

| Solubility | Soluble in water; sparingly soluble in polar protic solvents (e.g., methanol, ethanol); likely insoluble in nonpolar organic solvents. | As a dihydrochloride salt, high water solubility is expected due to the ionic nature of the compound. Hydrazine dihydrochloride is highly soluble in water.[4][7] |

| pKa | Estimated pKa₁ ~ 4-5, pKa₂ ~ 8-9 | These are estimations based on the pKa values of similar alkyl hydrazines. The electron-withdrawing nature of the naphthylmethyl group may slightly decrease the basicity of the nitrogen atoms compared to simpler alkyl hydrazines. |

Spectral Data (Predicted)

While experimental spectra for this compound are not available, the following are predictions of key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Naphthalene Ring): Multiple signals expected in the range of δ 7.5-8.5 ppm.

-

Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and proton exchange) is predicted around δ 4.0-4.5 ppm.

-

Hydrazine Protons (-NH₂⁺- and -NH₃⁺): Broad signals are expected, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂-): A signal is expected around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the following functional groups:

-

N-H Stretching: Broad bands in the region of 2500-3200 cm⁻¹ due to the ammonium and hydrazinium groups.

-

Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: In the 1000-1200 cm⁻¹ range.

An IR spectrum for the related compound 1-Naphthylhydrazine hydrochloride is available from the NIST WebBook, which can serve as a reference.[8]

Mass Spectrometry (MS)

In a mass spectrum, the parent ion [M-2HCl]⁺ would have an m/z corresponding to the free base (C₁₁H₁₂N₂), which is approximately 172.10. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the methylene bridge.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the characterization of this compound. These are based on standard analytical techniques for hydrazine-containing compounds.

Synthesis of this compound

This proposed synthesis is a two-step process starting from 1-naphthaldehyde.

Figure 2: Proposed synthesis workflow for this compound.

Step 1: Synthesis of (1-Naphthylmethyl)hydrazine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reduction: Slowly add a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) while maintaining the temperature. The choice of reducing agent is critical to avoid over-reduction.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction appropriately. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified (1-Naphthylmethyl)hydrazine free base in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) to the stirred solution until the pH is acidic.

-

Precipitation: The dihydrochloride salt should precipitate out of the solution. Cooling the mixture may enhance precipitation.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Figure 3: Analytical workflow for the characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene ring (e.g., 280 nm).

-

Purpose: To assess the purity of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as D₂O or DMSO-d₆.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Purpose: To confirm the chemical structure of the compound.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is generally suitable for this type of compound.

-

Analysis: Analyze in positive ion mode to observe the protonated molecular ion of the free base.

-

Purpose: To confirm the molecular weight of the compound.

-

Safety and Handling

Hydrazine derivatives are often toxic and should be handled with extreme care. The safety information for hydrazine dihydrochloride can be used as a proxy.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.[4][9][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9][10]

Applications in Research and Drug Development

Hydrazine derivatives are important building blocks in organic synthesis and medicinal chemistry. The (1-Naphthylmethyl)hydrazine moiety can be incorporated into larger molecules to explore their potential as:

-

Enzyme Inhibitors: The hydrazine group can interact with the active sites of various enzymes.

-

Antimicrobial Agents: Many hydrazine-containing compounds exhibit antimicrobial activity.

-

Anticancer Agents: The naphthalene ring is a common scaffold in the design of anticancer drugs.

The dihydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for in vitro biological screening and formulation development.

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are limited, a comprehensive understanding can be built through a combination of confirmed structural information and expert analysis of related compounds. The protocols and predictive data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and similar molecules.

References

-

Solubility of Things. Hydrazine dihydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

-

Thermo Fisher Scientific. (2014, September 3). SAFETY DATA SHEET - Hydrazine dihydrochloride. [Link]

-

NIST. 1-Naphthylhydrazine hydrochloride. [Link]

-

PubMed. 1-naphthylhydrazine hydrochloride: a new matrix for the quantification of glucose and homogentisic acid in real samples by MALDI-TOF MS. [Link]

-

Ottokemi. Hydrazine dihydrochloride, 99% 5341-61-7 India. [Link]

-

TJK Speciality N Fine Chemicals. HYDRAZINE DIHYDROCHLORIDE. [Link]

Sources

- 1. 1177306-94-3|(Naphthalen-1-ylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Hydrazine dihydrochloride, 99% 5341-61-7 India [ottokemi.com]

- 6. HYDRAZINE DIHYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1-Naphthylhydrazine hydrochloride [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medline.com [medline.com]

biological activity of (1-Naphthylmethyl)hydrazine dihydrochloride

An In-Depth Technical Guide to the Biological Activity of (1-Naphthylmethyl)hydrazine Dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the . It is imperative to note that, as of the date of this publication, specific experimental data on the biological effects of this particular molecule is scarce in peer-reviewed literature. Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of medicinal chemistry and pharmacology. By deconstructing the molecule into its primary pharmacophores—the hydrazine group and the naphthylmethyl moiety—we will postulate potential biological activities, propose plausible mechanisms of action, and outline a rigorous experimental framework for their validation. This guide is designed to serve as a foundational resource for researchers initiating studies on this novel compound, providing both a theoretical basis for investigation and practical, field-proven protocols for its characterization.

Introduction to this compound

Chemical Identity and Structural Elucidation

This compound is a specific chemical entity distinct from its more commonly cited isomer, 1-Naphthylhydrazine. The key structural difference lies in the placement of the hydrazine group. In the subject compound, the hydrazine is attached to a methyl linker, which is then bonded to the naphthalene ring, whereas in 1-Naphthylhydrazine, the hydrazine is bonded directly to the aromatic ring. This seemingly minor distinction has profound implications for the molecule's steric and electronic properties, and consequently, its biological activity.

| Feature | This compound | 1-Naphthylhydrazine Hydrochloride[1][2] |

| Structure | Naphthalene-CH₂-NH-NH₂ · 2HCl | Naphthalene-NH-NH₂ · HCl |

| Molecular Formula | C₁₁H₁₂N₂ · 2HCl[3] | C₁₀H₁₀N₂ · HCl[1] |

| Molecular Weight | 245.15 g/mol [3] | 194.66 g/mol [1] |

| Key Feature | Hydrazine group on a flexible methyl linker | Hydrazine group directly on the rigid aromatic ring |

The dihydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for biological testing.

Rationale for Investigation: A Compound of Latent Potential

The rationale for investigating this compound stems from the well-documented and diverse biological activities of both hydrazine-containing compounds and naphthalene derivatives. Hydrazines are known precursors to a wide array of bioactive hydrazones and are integral to several pharmaceutical agents.[4] The naphthalene scaffold is a privileged structure in medicinal chemistry, valued for its lipophilicity and ability to engage in pi-stacking interactions within biological targets. The unique combination of these two moieties in a flexible configuration suggests potential for novel interactions with various enzymes and receptors.

Postulated Biological Activities and Mechanisms of Action

Given the structural components, we can hypothesize several avenues of biological activity. These hypotheses are based on extrapolation from related compounds and provide a logical starting point for screening.

Insights from the Hydrazine Moiety: Enzyme Inhibition and Reactive Potential

The hydrazine functional group is notoriously reactive and is a known "warhead" in several enzyme inhibitors. Its primary reactivity involves condensation with carbonyls and a propensity for oxidation, which can lead to the formation of reactive intermediates.[4]

-

Monoamine Oxidase (MAO) Inhibition: Hydrazine itself is a known, albeit non-selective, MAO inhibitor. Many antidepressant drugs, such as phenelzine, are hydrazine derivatives that act by irreversibly inactivating MAO, leading to increased levels of neurotransmitters like serotonin and dopamine. The neurotoxicity of hydrazine is linked to its disruption of the GABA-glutamate equilibrium by inhibiting pyridoxine (vitamin B6) dependent enzymes.[5]

-

Metabolic Activation and Toxicity: Hydrazine derivatives can be metabolically activated by enzymes like cytochrome P450 and peroxidases to form reactive radical species.[4] These radicals can bind to cellular macromolecules, leading to oxidative stress, DNA damage, and potential carcinogenicity.[4] This toxicological profile is a critical consideration in any drug development program.

A plausible mechanism of action for (1-Naphthylmethyl)hydrazine could be the inhibition of MAO. The enzyme catalyzes the oxidative deamination of monoamines, and a hydrazine-based inhibitor could covalently bind to the FAD cofactor, rendering the enzyme inactive.

Caption: A logical workflow for biological activity validation.

Phase 1: Preliminary In Vitro Screening

Principle of the Assay: This colorimetric assay measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the compound. Include a "vehicle control" (media with DMSO only) and a "no-cell control" (media only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color develops.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell control" from all other wells.

-

Calculate the percentage of viability for each concentration relative to the vehicle control.

-

Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Self-Validation System: The inclusion of vehicle and no-cell controls is critical. The vehicle control establishes the baseline for 100% viability, ensuring that the solvent itself has no toxic effect. The no-cell control accounts for any background absorbance.

Principle of the Assay: This is a luminescent assay that measures MAO activity. The MAO enzyme converts a luminogenic substrate into an intermediate that is detected by a Luciferase Detection Reagent. A decrease in the luminescent signal in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare MAO-A and MAO-B enzymes, the MAO substrate, and the Luciferase Detection Reagent as per the manufacturer's protocol.

-

Compound Plating: In a 96-well white plate, add 5 µL of this compound at various concentrations. Include a known MAO inhibitor as a positive control (e.g., Pargyline) and a vehicle control.

-

Enzyme Addition: Add 10 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Incubation: Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Substrate Addition: Add 10 µL of the luminogenic MAO substrate to initiate the reaction. Incubate for 60 minutes.

-

Signal Generation: Add 25 µL of Luciferase Detection Reagent to each well to stop the MAO reaction and generate the luminescent signal. Incubate for 20 minutes.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.

Toxicological Considerations

The toxicological profile of any hydrazine derivative must be carefully considered. General toxicities associated with the hydrazine class provide a necessary framework for safety and handling.

| Hazard Type | Associated Risk with Hydrazine Class | Reference |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [6][7] |

| Carcinogenicity | May cause cancer; classified as a probable human carcinogen by the EPA. | [6] |

| Organ Toxicity | Potential for liver and kidney damage (hepatotoxicity and nephrotoxicity). | [7] |

| Neurotoxicity | Central nervous system stimulant; may cause anxiety and spasms. | [5][7] |

| Skin Sensitization | May cause an allergic skin reaction upon re-exposure. | [6][7] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [6] |

These known risks underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Summary and Future Directions

This compound is a structurally intriguing but biologically uncharacterized molecule. This guide has established a robust theoretical and practical framework for its investigation.

-

Hypothesized Activities: Based on its constituent moieties, the compound is postulated to be a potential enzyme inhibitor, with a particular focus on Monoamine Oxidase.

-

Validation Pathway: A clear, phased experimental workflow has been detailed, starting with broad cytotoxicity screening and moving towards specific, target-based mechanistic studies.

-

Inherent Risks: The toxicological profile of the hydrazine class necessitates cautious handling and early safety assessment.

Future research should focus on executing the proposed screening cascade. Positive results would warrant further investigation into enzyme kinetics, computational modeling to understand binding interactions, and eventually, derivatization of the parent compound to optimize potency and reduce off-target toxicity in a formal drug discovery program.

References

- Smolecule. (n.d.). Buy 1-Naphthylhydrazine hydrochloride | 2243-56-3.

- Hajiali, S., et al. (n.d.). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing.

- Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. (2020, August 5). Hindawi.

- Olin Corp. (1961). US Patent 2,978,296A - Manufacture of hydrazine dihydrohalides.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Kalyanaraman, B., et al. (n.d.).

- Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2025, August 7).

- CN1800151A - 1-naphthylhydrazine preparation method. (n.d.).

- Agency for Toxic Substances and Disease Registry (

- Hydrazine dihydrochloride - SAFETY D

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.

- Fisher Scientific. (2014, September 3).

- Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. (n.d.). Organic Chemistry: An Indian Journal.

- US4855501A - Process for preparation of monomethylhydrazine. (n.d.).

- Cole-Parmer. (n.d.).

- Yu, Q., et al. (2024, July 1). Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

- This compound. (n.d.). SCB.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Hydrazine Dihydrochloride | 5341-61-7.

- NIST. (n.d.). 1-Naphthylhydrazine hydrochloride. NIST WebBook.

- Phenylhydrazine hydrochloride patented technology retrieval search results. (n.d.). Eureka.

- PubChem. (n.d.). Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548.

- National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology.

Sources

- 1. Buy 1-Naphthylhydrazine hydrochloride | 2243-56-3 [smolecule.com]

- 2. 1-Naphthylhydrazine hydrochloride [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (1-Naphthylmethyl)hydrazine Dihydrochloride and Its Structural Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

Hydrazine derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a naphthyl moiety into a hydrazine scaffold can significantly influence its biological profile, enhancing potency and modulating selectivity towards various therapeutic targets. This technical guide provides a comprehensive overview of (1-Naphthylmethyl)hydrazine dihydrochloride and its structural analogs, delving into their synthesis, biological activities, and underlying structure-activity relationships (SAR). The insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide a robust foundation for the rational design and exploration of this promising class of compounds.

Core Scaffold: Chemical and Physical Properties

(1-Naphthylmethyl)hydrazine is a substituted hydrazine featuring a naphthyl group attached to one of the nitrogen atoms via a methylene bridge. The dihydrochloride salt form enhances its solubility and stability, making it more amenable for experimental studies.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | |

| Molecular Weight | 245.15 g/mol | |

| Appearance | Solid | |

| IUPAC Name | (naphthalen-1-ylmethyl)hydrazine;dihydrochloride | N/A |

Synthesis of (1-Naphthylmethyl)hydrazine Analogs: A Methodological Deep Dive

The synthesis of (1-Naphthylmethyl)hydrazine and its analogs typically involves the alkylation of a hydrazine derivative. A general and efficient method is the direct reductive alkylation of hydrazine derivatives.[4] For the synthesis of the core compound, a common precursor is 1-naphthylhydrazine. The following protocols outline key synthetic strategies.

Protocol 1: Synthesis of 1-Naphthylhydrazine from 1-Naphthol

This method provides a direct route to the key intermediate, 1-naphthylhydrazine, from readily available 1-naphthol.[5]

Reaction Scheme:

1-Naphthol + Hydrazine Hydrate → 1-Naphthylhydrazine

Step-by-Step Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 50 g of 1-naphthol and 150 g of 85% hydrazine hydrate aqueous solution.[5]

-

Heat the mixture to 140-150 °C under a nitrogen atmosphere for 48 hours.[5]

-

After the reaction is complete, evaporate the excess hydrazine hydrate under reduced pressure.

-

Cool the residue and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain 1-naphthylhydrazine as a white solid.[5]

Protocol 2: N-Alkylation for the Synthesis of (1-Naphthylmethyl)hydrazine

Reaction Scheme:

1-Naphthylhydrazine + 1-(Chloromethyl)naphthalene → (1-Naphthylmethyl)hydrazine

Step-by-Step Procedure:

-

Protection (Optional but Recommended): To a solution of 1-naphthylhydrazine in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable protecting group for one of the nitrogen atoms (e.g., di-tert-butyl dicarbonate, Boc₂O) to prevent dialkylation.

-

Deprotonation: Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) to deprotonate the unprotected nitrogen, forming a reactive anion.[6]

-

Alkylation: Slowly add a solution of the desired alkylating agent (e.g., 1-(chloromethyl)naphthalene) in the same solvent. The reaction rate is influenced by the nature of the leaving group (I > Br > Cl) and the steric bulk of the alkylating agent.[7]

-

Work-up and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent. If a protecting group was used, it can be removed under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Salt Formation: To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent. The dihydrochloride salt will precipitate and can be collected by filtration.[8]

Characterization of this compound

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the naphthyl and methyl groups and their connectivity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Biological Activities and Therapeutic Potential

(1-Naphthylmethyl)hydrazine analogs have been investigated for a range of biological activities, primarily focusing on their interactions with the adrenergic and cholinergic systems.

Adrenergic Receptor Modulation

Analogs of (1-Naphthylmethyl)hydrazine have shown significant activity at α-adrenergic receptors.[9] The nature of the substituent on the carbon bridge between the naphthalene and the hydrazine moiety plays a crucial role in determining the activity and selectivity.

Structure-Activity Relationship (SAR) Insights for Adrenergic Receptor Activity:

-

Chirality: The stereochemistry at the carbon bridge is critical. For example, in a related series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the S-(+)-isomer showed greater affinity for both α₁- and α₂-adrenoceptors compared to the R-(-)-isomer.[10]

-

Substituents on the Carbon Bridge: Replacement of a methyl group with hydrogen, hydroxyl, methoxy, or other groups can significantly alter the potency and selectivity for α₁- and α₂-adrenergic receptors.[10]

Table 2: Adrenergic Receptor Activity of Selected Naphthyl Derivatives (Illustrative Data)

| Compound | Target | Activity (Ki or IC₅₀, nM) | Reference |

| Naphazoline (related structure) | α-adrenoceptor | ED₅₀ = 60 nM | [11] |

| (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline | α-adrenoceptor | pA₂ = 5.6 (antagonist) | [11] |

| (S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline | α-adrenoceptor | pA₂ = 5.8 (antagonist) | [11] |

Cholinesterase Inhibition

Hydrazine and hydrazone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the cholinergic system.[4][10][12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition:

-

Hydrazone Moiety: The -C=N-NH-C=O- pharmacophore is a common feature in many potent cholinesterase inhibitors.[13]

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence the inhibitory potency and selectivity for AChE versus BChE.[4][13]

Table 3: Cholinesterase Inhibitory Activity of Selected Hydrazide-Hydrazone Derivatives (Illustrative Data)

| Compound Series | Target | IC₅₀ Range (µM) | Reference |

| Iodinated Hydrazide-Hydrazones | AChE | 15.1 - 140.5 | [4] |

| Iodinated Hydrazide-Hydrazones | BChE | 35.5 - 170.5 | [4] |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8 - 137.7 | [13] |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | 19.1 - 881.1 | [13] |

| 1,2,3-Triazole-Hydrazone Hybrids | AChE | IC₅₀ of most potent = 5.23 | [12] |

| 1,2,3-Triazole-Hydrazone Hybrids | BChE | IC₅₀ of most potent = 3.39 | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of (1-Naphthylmethyl)hydrazine analogs are mediated through their interaction with specific signaling pathways.

Adrenergic Signaling Pathway

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[16] There are two main types, α and β, with several subtypes. α₂-adrenergic receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[17]

Caption: Agonist binding to α2-adrenergic receptors activates Gi proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Cholinergic Signaling Pathway

The cholinergic system utilizes acetylcholine (ACh) as its primary neurotransmitter.[14][18] Acetylcholinesterase (AChE) terminates the signal by hydrolyzing ACh. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[14][19]

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh), prolonging its effect on cholinergic receptors.

Experimental Workflows

A systematic approach is crucial for the successful synthesis and evaluation of novel (1-Naphthylmethyl)hydrazine analogs.

Caption: A typical workflow for the discovery and development of novel (1-Naphthylmethyl)hydrazine analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents, particularly those targeting the adrenergic and cholinergic systems. The synthetic accessibility of these compounds, coupled with the rich possibilities for structural modification, provides a fertile ground for further exploration. Future research should focus on:

-

Elucidation of specific receptor subtype selectivity: Investigating the affinity of these analogs for different α-adrenergic and cholinergic receptor subtypes to develop more targeted therapies with reduced side effects.

-

In vivo evaluation: Progressing promising lead compounds from in vitro studies to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of other therapeutic targets: Given the broad biological activities of hydrazine derivatives, screening these analogs against a wider range of targets could uncover novel therapeutic applications.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the (1-Naphthylmethyl)hydrazine scaffold.

References

-

Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. (n.d.). Frontiers in Immunology. Retrieved from [https://www.frontiersin.org/articles/10.3389/fimmu.2021.682 cholinergic-system-and-its-therapeutic-importance-in-inflammation-and-autoimmunity/full]([Link] cholinergic-system-and-its-therapeutic-importance-in-inflammation-and-autoimmunity/full)

-

The review on synthetic study of hydrazine derivatives and their pharmacological activities. (2023). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

-

A review exploring biological activities of hydrazones. (2015). Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

-

The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation. (2003). Molecular Medicine. Retrieved from [Link]

-

Recent Advances in the Modulation of Cholinergic Signaling. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (2018). Material Science Research India. Retrieved from [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved from [Link]

-

On quantitative structure–activity relationships between hydrazine derivatives and β irradiation. (2018). Semantic Scholar. Retrieved from [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Journal of Phytochemistry & Biochemistry. Retrieved from [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. Retrieved from [Link]

-

Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. (2020). Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies. (2022). ResearchGate. Retrieved from [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2020). Molecules. Retrieved from [Link]

-

Cholinergic Modulation of the Immune System in Neuroinflammatory Diseases. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (1995). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. Retrieved from [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

New Findings on Adrenergic Receptors Shed Light on Partial Agonism and Biased Signalling. (2020). ShanghaiTech University. Retrieved from [Link]

-

Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. (2021). Frontiers in Immunology. Retrieved from [Link]

-

Ligands of Adrenergic Receptors: A Structural Point of View. (2021). Molecules. Retrieved from [Link]

-

Modulation of adrenergic receptors and G-transduction proteins in failing human ventricular myocardium. (1993). Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). KEGG. Retrieved from [Link]

-

Stereochemical studies of adrenergic drugs. Optically active derivatives of imidazolines. (1977). Journal of Medicinal Chemistry. Retrieved from [Link]

- Process for preparation of monomethylhydrazine. (1981). Google Patents.

- 1-naphthylhydrazine preparation method. (2006). Google Patents.

-

Hydrazine dihydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. (1996). Journal of Medicinal Chemistry. Retrieved from [Link]

-

yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. (1995). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 4. Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]

- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dk.upce.cz [dk.upce.cz]

- 11. Modulation of α-adrenoceptor signalling protects photoreceptors after retinal detachment by inhibiting oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase | MDPI [mdpi.com]

- 14. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]

- 15. Recent Advances in the Modulation of Cholinergic Signaling | MDPI [mdpi.com]

- 16. Modulation of adrenergic receptors and G-transduction proteins in failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Findings on Adrenergic Receptors Shed Light on Partial Agonism and Biased Signalling [ihuman.shanghaitech.edu.cn]

- 18. Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Toxicological Profile of (1-Naphthylmethyl)hydrazine dihydrochloride: A Structure-Activity Relationship (SAR) Based Assessment

An In-Depth Technical Guide

Abstract (1-Naphthylmethyl)hydrazine dihydrochloride is a chemical compound utilized in research and synthesis, for which a comprehensive, publicly available toxicological profile is not established. This guide provides an in-depth toxicological assessment based on the well-documented profiles of its core structural components: the hydrazine functional group and the naphthalene ring system. By applying structure-activity relationship (SAR) principles, this document forecasts the compound's likely metabolic pathways, toxicokinetics, and toxicological endpoints. We predict that the toxicity of this compound is primarily driven by the hydrazine moiety, classifying it as a probable human carcinogen with potential for significant systemic toxicity, including hepatotoxicity, neurotoxicity, and hematological effects. The naphthalene component may contribute to organ-specific toxicity, particularly in the pulmonary system. This guide details the mechanistic basis for these predictions and proposes a tiered experimental workflow for empirical validation. It is intended for researchers, drug development professionals, and safety officers who handle this or structurally similar compounds.

Introduction and Chemical Identity

This guide synthesizes information from extensive toxicological literature on hydrazines and naphthalene to construct a reliable, predictive profile for this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₁₂N₂ · 2HCl | [1] |

| Molecular Weight | 245.15 g/mol | [1] |

| Appearance | Colorless to white solid | [2] |

| Solubility | Moderately soluble in water | [2] |

| Predicted Hazards | Toxic if swallowed, in contact with skin or if inhaled; May cause an allergic skin reaction; May cause cancer; Very toxic to aquatic life with long-lasting effects. | [3] |

Predictive Metabolism and Toxicokinetics

The toxicological activity of a xenobiotic is intrinsically linked to its metabolic fate. The biotransformation of (1-Naphthylmethyl)hydrazine is expected to proceed along two primary pathways, corresponding to its two main structural motifs.

2.1 Metabolism of the Hydrazine Moiety Hydrazine and its derivatives undergo extensive metabolism, primarily through oxidative pathways catalyzed by microsomal enzymes like cytochrome P450 (CYP450) and flavin monooxygenase (FMO).[4][5] This process is critical as it leads to the formation of highly reactive intermediates.

-

Activation to Reactive Species: The enzymatic oxidation of the hydrazine group is believed to generate reactive species, including diazenes and carbon-centered radicals.[4] These intermediates are potent electrophiles capable of covalent binding to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and initiating carcinogenesis.[4]

-

Oxidative Stress: The metabolism of hydrazines can also induce oxidative stress by depleting cellular glutathione (GSH) and generating reactive oxygen species (ROS).[4]

2.2 Metabolism of the Naphthalene Moiety Naphthalene is a well-studied PAH whose toxicity is dependent on metabolic activation by CYP450 enzymes.[6][7]

-

Epoxide Formation: The primary metabolic pathway involves the formation of naphthalene-1,2-oxide, a reactive epoxide.[7] This intermediate can be detoxified by conjugation with glutathione or hydration via epoxide hydrolase. However, a portion can covalently bind to cellular proteins, leading to cytotoxicity.[6] The specific target organ toxicity of naphthalene (e.g., lung toxicity in mice) is linked to the balance of activation and detoxification pathways in those tissues.[7]

The following diagram illustrates the predicted metabolic activation pathways.

Caption: Predicted metabolic pathways for (1-Naphthylmethyl)hydrazine.

Toxicological Profile by Analogy

3.1 Dominant Toxicity of the Hydrazine Moiety The toxicology of hydrazine and its derivatives is well-documented by agencies such as the ATSDR and IARC.[8][9] These effects are expected to be the primary drivers of the compound's toxicity.

-

Carcinogenicity: Hydrazine and several of its derivatives are classified as probable or possible human carcinogens.[8][10] The International Agency for Research on Cancer (IARC) classifies hydrazine as Group 2A ("Probably carcinogenic to humans"), and the U.S. EPA classifies it as Group B2 ("Probable human carcinogen").[8][10] Animal studies have shown that hydrazines can induce tumors in various organs, including the lungs, liver, and colon, even after a single exposure in some cases.[8][11]

| Agency | Hydrazine Classification |

| IARC | Group 2A: Probably carcinogenic to humans |

| U.S. EPA | Group B2: Probable human carcinogen |

| U.S. DHHS | Reasonably anticipated to be a human carcinogen |

| ACGIH | A3: Confirmed animal carcinogen with unknown relevance to humans |

-

Genotoxicity: The carcinogenic effects of hydrazines are linked to their ability to induce genetic damage.[4] Metabolic activation leads to intermediates that can alkylate DNA bases, particularly guanine, forming adducts like O⁶-methylguanine and 7-methylguanine.[12] This damage can lead to mutations if not properly repaired. In vitro tests, such as the hepatocyte primary culture/DNA repair test, have shown positive genotoxic responses for numerous hydrazine derivatives.[13]

Caption: Postulated mechanism of hydrazine-induced genotoxicity.

-

Systemic Toxicity:

-

Neurotoxicity: Acute exposure to hydrazines can cause severe central nervous system (CNS) effects, ranging from tremors and dizziness to seizures and coma.[10][14][15]

-

Hepatotoxicity: Liver damage is a common finding following hydrazine exposure, characterized by elevated liver enzymes (ALT, AST) and histopathological changes like fatty degeneration.[10][14]

-

Renal Toxicity: Kidney damage, including tubular necrosis, has been reported.[9]

-

Hematotoxicity: Hydrazine derivatives can induce blood disorders such as hemolytic anemia and methemoglobinemia.[14]

-

3.2 Contributing Toxicity of the Naphthalene Moiety While the hydrazine group likely dictates the most severe hazards, the naphthalene ring system may contribute to a specific pattern of organ toxicity. The toxicological profile of naphthalene is characterized by species- and tissue-specific damage resulting from its metabolic activation.[7] In rodents, the primary target is the respiratory system, specifically the non-ciliated bronchiolar epithelial cells (Clara cells), leading to necrosis.[6] While human susceptibility is different, this highlights the potential for the naphthalene moiety to direct toxicity toward specific tissues where metabolic activation is high.

Proposed Experimental Protocols for Validation

To move from a predictive to a definitive toxicological profile, a tiered testing strategy is required. This approach prioritizes in vitro methods to minimize animal usage while gathering essential data on primary toxicity mechanisms.

4.1 Tier 1: In Vitro Assessment The initial phase focuses on cytotoxicity and genotoxicity, which are the most significant predicted hazards.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

-

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Rationale: This is a standard, internationally accepted screening test for genotoxicity. A positive result is a strong indicator of carcinogenic potential. The inclusion of a metabolic activation system (S9 fraction) is critical, as the genotoxicity of hydrazines is dependent on their biotransformation.

-

Methodology:

-

Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Dose Range Finding: Perform a preliminary cytotoxicity test to determine a non-toxic dose range for the main experiment.

-

Main Experiment (Plate Incorporation Method):

-

Prepare two sets of experiments: one with and one without an exogenous metabolic activation system (rat liver S9 fraction).

-

To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

-

4.2 Tier 2: In Vivo Studies If significant in vitro alerts are confirmed, targeted in vivo studies may be warranted.

-

Acute Oral Toxicity (OECD TG 423): An acute toxic class method to determine the LD₅₀ and identify signs of systemic toxicity and primary target organs.

-

28-Day Repeat-Dose Study (OECD TG 407): A sub-chronic study in rodents to evaluate the effects of repeated exposure, focusing on hematology, clinical chemistry (liver and kidney function), and histopathology of target organs identified in the acute study and predicted by the SAR analysis (liver, kidney, CNS, lungs).

Caption: Proposed workflow for the toxicological evaluation of the compound.

Conclusion and Recommendations

Based on a thorough analysis of its structural analogues, this compound should be handled as a substance with a high degree of toxicity.

-

Predicted Hazard Profile: The compound is predicted to be a potent systemic toxin with significant carcinogenic and genotoxic potential, driven primarily by the hydrazine moiety. Key target organs are likely the liver, central nervous system, and kidneys. The naphthalene moiety may introduce additional risk of pulmonary toxicity.

-

Handling Precautions: All work with this compound must be conducted under strict safety protocols.[16] This includes the use of engineering controls (certified chemical fume hood), appropriate personal protective equipment (gloves, lab coat, eye protection), and stringent procedures to avoid dust generation and inhalation.[2]

-

Future Work: The predictive profile presented in this guide provides a strong foundation for risk assessment but must be confirmed by empirical testing. The proposed tiered experimental workflow offers a scientifically sound and resource-efficient path to generating the necessary data for a definitive hazard classification.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

MD Searchlight. Hydrazine Toxicology. [Link]

-

Centers for Disease Control and Prevention (CDC). (2021). ToxFAQs™ for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

National Center for Biotechnology Information (NCBI). Hydrazine (Group 2B) - Overall Evaluations of Carcinogenicity. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. [Link]

-

Moloney, S. J., & Prough, R. A. (1988). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology and Applied Pharmacology, 94(2), 293-303. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Hydrazine and Hydrazine Sulfate. U.S. Department of Health and Human Services. [Link]

-

U.S. Environmental Protection Agency (EPA). Hydrazine. [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazines - Health Effects. Agency for Toxic Substances and Disease Registry. [Link]

-

Ruck, B., et al. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Journal of Medical Toxicology, 17(3), 297-306. [Link]

-

Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes. Japanese Journal of Cancer Research, 79(2), 204-211. [Link]

-

Shank, R. C., Barrows, L. R., & Buckpitt, A. R. (1980). Comparative Metabolism of Hydrazine and Naphthalene. Defense Technical Information Center. [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - Hydrazine hydrochloride. [Link]

-

Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. Xenobiotica, 24(7), 631-641. [Link]

-

Shank, R. C., Barrows, L. R., & Buckpitt, A. R. (1980). Comparative Metabolism of Hydrazine and Naphthalene. Defense Technical Information Center. [Link]

-

Prough, R. A. (1978). Metabolism of Hydrazine. Defense Technical Information Center. [Link]

-

Prough, R. A. (1979). Metabolism of Hydrazine. Defense Technical Information Center. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazines - ATSDR MINIMAL RISK LEVEL. Agency for Toxic Substances and Disease Registry. [Link]

-

National Institute of Standards and Technology (NIST). 1-Naphthylhydrazine hydrochloride. NIST Chemistry WebBook. [Link]

-

Elgemeie, G. H., & El-Enegd, M. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1841-1889. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

Li, J., et al. (2020). A practical flow synthesis of hydrazine derivatives from alcohols. New Journal of Chemistry, 44(35), 14971-14975. [Link]

-

Brahmayya, M., Dai, S. A., & Suen, S. Y. (2015). Synthesis of 5-substituted-3H-[8][11]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances, 5(103), 84893-84900. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro microsomal metabolism of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. HYDRAZINE (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdsearchlight.com [mdsearchlight.com]

- 15. academic.oup.com [academic.oup.com]

- 16. medline.com [medline.com]

An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride (CAS 2243-56-3): A Versatile Building Block for Research and Drug Discovery

An important clarification regarding the topic: The provided CAS number, 2243-56-3, corresponds to 1-Naphthylhydrazine hydrochloride . The topic name provided, "(1-Naphthylmethyl)hydrazine dihydrochloride," refers to a different chemical entity. This guide will focus on the compound correctly identified by the CAS number: 1-Naphthylhydrazine hydrochloride.

Introduction

1-Naphthylhydrazine hydrochloride is a versatile aromatic hydrazine derivative that serves as a important starting material and intermediate in various fields of chemical and biomedical research. Its unique structural features, combining a naphthalene ring system with a reactive hydrazine moiety, make it a valuable tool for the synthesis of a diverse range of heterocyclic compounds, particularly those with interesting photophysical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 1-Naphthylhydrazine hydrochloride, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1-Naphthylhydrazine hydrochloride is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2243-56-3 | [2] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [2] |

| Molecular Weight | 194.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 245-250 °C (decomposes) | [3] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 362.9 °C at 760 mmHg (for free base) | [4] |

| Flash Point | 203.9 °C (for free base) | [4] |

Synthesis of 1-Naphthylhydrazine Hydrochloride

There are two primary synthetic routes to obtain 1-Naphthylhydrazine hydrochloride, starting from either 1-naphthylamine or 1-naphthol.

Method 1: From 1-Naphthylamine (Diazotization and Reduction)

This classic and widely used method involves the diazotization of 1-naphthylamine followed by reduction of the resulting diazonium salt.[5]

Reaction Scheme:

Caption: Synthesis of 1-Naphthylhydrazine hydrochloride from 1-Naphthylamine.

Method 2: From 1-Naphthol and Hydrazine Hydrate

An alternative route involves the direct reaction of 1-naphthol with hydrazine hydrate, often under elevated temperatures.[6][7] This method avoids the use of the carcinogenic 1-naphthylamine.[5]

Reaction Scheme:

Caption: Synthesis of 1-Naphthylhydrazine from 1-Naphthol.

Key Applications in Research and Development

The reactivity of the hydrazine group, coupled with the extended aromatic system of the naphthalene ring, makes 1-Naphthylhydrazine hydrochloride a valuable precursor for several important classes of compounds.

The Fischer Indole Synthesis: Gateway to Carbazoles

One of the most significant applications of 1-Naphthylhydrazine hydrochloride is its use in the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, allows for the synthesis of indole derivatives from an arylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] When 1-Naphthylhydrazine is used, the reaction leads to the formation of benzo[a]carbazoles, a class of polycyclic aromatic compounds with significant biological activities.

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a hydrazone.[10][11]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[11]

-

[12][12]-Sigmatropic Rearrangement: A[12][12]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[9][11]

-

Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final indole ring system.[11]

Caption: Generalized mechanism of the Fischer Indole Synthesis.

This protocol provides a general procedure for the synthesis of the parent benzo[a]carbazole from 1-Naphthylhydrazine hydrochloride and cyclohexanone.

Materials:

-

1-Naphthylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-Naphthylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

-

Add cyclohexanone (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 11H-Benzo[a]carbazole.

Yields: Reported yields for the Fischer indole synthesis can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 50-80% are commonly achieved.[13]

Biological Significance of Derived Carbazoles

Carbazole derivatives synthesized from 1-Naphthylhydrazine hydrochloride have garnered significant interest in drug discovery due to their broad spectrum of biological activities.[14]

-

Anticancer Activity: Many carbazole derivatives exhibit potent anticancer properties through various mechanisms, including:

-

Inhibition of STAT3: Some carbazoles have been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for the growth and survival of many human tumor cells.[15]

-

Tubulin Polymerization Inhibition: Certain carbazole sulfonamide derivatives have been found to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis in cancer cells.[1]

-

DNA Intercalation: The planar structure of the carbazole ring system allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription in cancer cells.[14]

-

-

Antimicrobial Activity: Carbazole derivatives have also demonstrated promising activity against a range of bacteria and fungi. The proposed mechanisms include increasing the permeability of microbial cell membranes and inhibiting essential enzymes.[8][10][16]

-

Antioxidant Activity: The electron-rich nature of the carbazole nucleus imparts antioxidant properties to some of its derivatives, allowing them to scavenge free radicals.[15]

Caption: Overview of the biological activities of carbazole derivatives.

Application in Analytical Chemistry: MALDI-TOF Mass Spectrometry

1-Naphthylhydrazine hydrochloride has emerged as a valuable matrix for the analysis of small molecules by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[17] Its strong ultraviolet absorption and low background interference in the low molecular weight region make it an ideal choice for this application.[1][17]

Key Advantages as a MALDI Matrix:

-

High Sensitivity: Enables the detection of small molecules at very low concentrations.[17]

-

Salt Tolerance: Allows for the analysis of samples in complex biological matrices, such as serum and urine, which often contain high salt concentrations.[17]

-

Clean Spectra: Produces minimal matrix-related peaks in the low mass range, reducing interference and simplifying data interpretation.[1]

Experimental Workflow: MALDI-TOF Analysis of Small Molecules

This workflow outlines the general steps for using 1-Naphthylhydrazine hydrochloride as a matrix for the analysis of a small molecule analyte.

Caption: General workflow for MALDI-TOF MS using 1-Naphthylhydrazine HCl as a matrix.

Safety and Handling

1-Naphthylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: It can cause skin, eye, and respiratory irritation.[4]

-

Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Naphthylhydrazine hydrochloride is a cornerstone reagent for synthetic and analytical chemists, particularly those engaged in drug discovery and development. Its utility in the Fischer indole synthesis provides access to a rich diversity of carbazole derivatives with a wide array of biological activities, offering promising avenues for the development of new therapeutic agents. Furthermore, its application as a high-performance matrix in MALDI-TOF mass spectrometry underscores its versatility and importance in modern analytical science. As research into the therapeutic potential of carbazoles continues to expand, the demand for and applications of 1-Naphthylhydrazine hydrochloride are poised to grow in tandem, solidifying its role as a critical tool in the scientific community.

References

Please note that due to the nature of the search results, a complete list of clickable URLs for every citation may not be available.

- Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 2024.

- Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 2021.

- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Medicinal Chemistry, 2019.

- The anticancer activity of carbazole alkaloids.

- A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 2024.